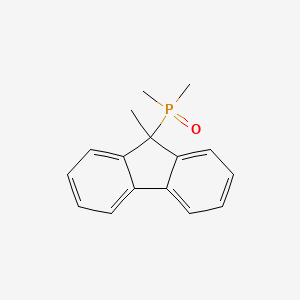
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane is a chemical compound that features a phosphane group attached to a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane typically involves the reaction of 9-methyl-9H-fluorene with a suitable phosphane reagent under controlled conditions. One common method involves the use of dimethylphosphane oxide as a reagent, which reacts with 9-methyl-9H-fluorene in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphane oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The fluorenyl moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Reduced phosphane derivatives.
Substitution: Substituted fluorenyl compounds.
Scientific Research Applications
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This interaction can influence various pathways, including catalytic cycles in coordination chemistry and biological processes involving phosphane compounds.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: A precursor in the synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane.
Dimethylphosphane oxide: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of a fluorenyl moiety and a phosphane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.
Properties
CAS No. |
113844-58-9 |
|---|---|
Molecular Formula |
C16H17OP |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
9-dimethylphosphoryl-9-methylfluorene |
InChI |
InChI=1S/C16H17OP/c1-16(18(2,3)17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
InChI Key |
KJPAAMTYIKKSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















